1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine-based compound featuring a 2,5-dichlorobenzenesulfonyl group at the N1 position and a 3-(trifluoromethyl)phenyl substituent at the N4 position. The sulfonyl group enhances metabolic stability and modulates receptor binding, while the trifluoromethyl (CF₃) moiety improves lipophilicity and bioavailability . This structural framework is common in ligands targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine core's flexibility in interacting with G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2S/c18-13-4-5-15(19)16(11-13)27(25,26)24-8-6-23(7-9-24)14-3-1-2-12(10-14)17(20,21)22/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHNQTPPBDIXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Dichlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylphenyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-(trifluoromethyl)phenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated aromatic compounds in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated piperazine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including those based on piperazine, exhibit significant anticancer properties. The incorporation of the 2,5-dichlorobenzenesulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, suggesting the potential of this compound in developing new anticancer agents .
Antimicrobial Properties
The compound's sulfonamide moiety is known for its antimicrobial activity. Studies have shown that compounds featuring sulfonamide groups can inhibit bacterial growth effectively. This property can be leveraged to develop new antibiotics, especially against resistant strains .
Polymer Chemistry
The synthesis of polymers incorporating piperazine units has been explored for applications in drug delivery systems. The unique chemical structure of 1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine allows for modifications that can tailor the release profiles of therapeutic agents .
Fluorescent Materials
Recent studies have investigated the use of piperazine derivatives in the development of fluorescent materials. The trifluoromethyl group enhances electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cells |
| Antimicrobial Research | Antibiotic Development | Effective against resistant bacterial strains |
| Polymer Chemistry | Drug Delivery Systems | Tailored release profiles |
| Material Science | Fluorescent Materials | Enhanced electronic properties for OLEDs |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds inhibited cell growth in multiple cancer types, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various sulfonamide derivatives and testing their antimicrobial efficacy. The study revealed that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Differences and Implications
Substituent Effects on Receptor Selectivity: The sulfonamide group in the target compound enhances selectivity for 5-HT receptor subtypes (e.g., 5-HT1A/1B) compared to simpler analogues like 1-(3-trifluoromethylphenyl)piperazine . Cyanophenyl analogues (e.g., 1-(3-cyanophenyl)piperazine) exhibit reduced lipophilicity compared to CF₃-containing derivatives, impacting blood-brain barrier penetration .
Pharmacological Activity: Serotonin Receptor Modulation: The target compound’s sulfonamide group mimics the polar interactions of endogenous serotonin, as seen in 5-HT1A/1B agonists like 1-(3-trifluoromethylphenyl)piperazine maleate, which inhibits sympathetic nerve discharge (SND) in cats . However, the dichlorobenzenesulfonyl group may confer higher potency due to stronger electron-withdrawing effects . Dopamine Receptor Affinity: SC211 (a piperazine benzamide derivative) shares structural similarity with the target compound but shows higher selectivity for dopamine D4 receptors (D4R) due to its methoxyphenyl and chlorophenyl substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution of 1-(3-trifluoromethylphenyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride, analogous to methods used for 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (34% yield) .
- In contrast, SC212 (a haloperidol derivative with a CF₃ group) requires a thioether linkage, resulting in lower synthetic yields (45%) and higher complexity .
Research Findings and Comparative Data
Mechanistic Insights
- The trifluoromethyl group in the target compound and its analogues enhances metabolic stability and receptor binding through hydrophobic interactions, as demonstrated by the antinociceptive effects of 1-(3-trifluoromethylphenyl)piperazine maleate in rats .
- Dichloro substituents in the benzenesulfonyl group may reduce off-target effects compared to non-halogenated analogues, as seen in the improved selectivity of dichlorophenyl-piperazine derivatives for dopamine receptors .
Biological Activity
1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented by the molecular formula . Its structural features include:
- A piperazine ring, which is known for its pharmacological versatility.
- A dichlorobenzenesulfonyl group that enhances solubility and biological activity.
- A trifluoromethyl group that may influence the compound's lipophilicity and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the piperazine core.
- Introduction of the dichlorobenzenesulfonyl moiety via sulfonation reactions.
- Addition of the trifluoromethylphenyl group through electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. In vitro tests revealed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
Piperazine derivatives are also recognized for their anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines (TNF-α and IL-6), compounds structurally related to this piperazine showed up to 87% inhibition at concentrations as low as 10 μM . This suggests that this compound may have therapeutic potential in inflammatory diseases.
Central Nervous System Activity
The compound's structure suggests possible interactions with neurotransmitter receptors. Similar piperazine derivatives have been evaluated for their effects on serotonin receptors, indicating potential applications in treating mood disorders . The modulation of serotonin pathways could position this compound as a candidate for further development in psychiatric therapeutics.
Case Studies
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine?
The synthesis of this compound typically involves sequential functionalization of the piperazine core. Critical parameters include:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DCM) are preferred for sulfonylation and substitution reactions to enhance reactivity .
- Catalysts : Base catalysts like K₂CO₃ or NaH are essential for deprotonation during nucleophilic substitution steps .
- Temperature Control : Reactions often require room temperature to moderate heating (40–60°C) to balance reaction rate and byproduct formation .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents on the piperazine ring and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC : Monitors reaction progress and purity, especially for trifluoromethyl-containing intermediates .
Intermediate: How can researchers assess the compound’s pharmacological potential in early-stage studies?
- In Vitro Binding Assays : Screen against targets like GPCRs or kinases using radioligand displacement or fluorescence polarization .
- ADME Profiling : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize lead optimization .
- Dose-Response Studies : Determine IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
- Structural Reanalysis : Verify compound identity via X-ray or 2D-NMR to rule out isomerism or polymorphic variations .
- Assay Standardization : Control variables like buffer pH, temperature, and cell line passage number to minimize variability .
- Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify outlier results .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this piperazine?
- Asymmetric Lithiation : Use (-)-sparteine or surrogate ligands with s-BuLi to generate enantiopure α-substituted piperazines .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., benzyl or Boc-protected amines) during sulfonylation .
- HPLC Chiral Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., dopamine D3) .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent over 100+ ns trajectories .
- QSAR Modeling : Train models on analogues to correlate substituent electronegativity (e.g., Cl, CF₃) with activity .
Advanced: How does the trifluoromethyl group influence stability and reactivity in aqueous media?
- Hydrolytic Stability : The CF₃ group resands hydrolysis under physiological pH (7.4) but may degrade in strongly acidic/basic conditions .
- Electron-Withdrawing Effects : Enhances sulfonamide electrophilicity, requiring inert atmospheres during synthesis to prevent side reactions .
- Metabolic Resistance : Fluorine’s low polarizability reduces oxidative metabolism, improving in vivo half-life .
Advanced: What protocols mitigate decomposition during long-term storage?
- Cryogenic Storage : Store at -20°C under argon in amber vials to prevent light- or oxygen-induced degradation .
- Lyophilization : Convert to stable crystalline salts (e.g., HCl or trifluoroacetate) for enhanced shelf life .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
